Cyclopentadecanone, 4-methyl- Cyclopentadecanone, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 34894-60-5
VCID: VC1707753
InChI: InChI=1S/C16H30O/c1-15-11-9-7-5-3-2-4-6-8-10-12-16(17)14-13-15/h15H,2-14H2,1H3
SMILES: CC1CCCCCCCCCCCC(=O)CC1
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol

Cyclopentadecanone, 4-methyl-

CAS No.: 34894-60-5

Cat. No.: VC1707753

Molecular Formula: C16H30O

Molecular Weight: 238.41 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentadecanone, 4-methyl- - 34894-60-5

Specification

CAS No. 34894-60-5
Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
IUPAC Name 4-methylcyclopentadecan-1-one
Standard InChI InChI=1S/C16H30O/c1-15-11-9-7-5-3-2-4-6-8-10-12-16(17)14-13-15/h15H,2-14H2,1H3
Standard InChI Key UZPGQSNVEPBXNO-UHFFFAOYSA-N
SMILES CC1CCCCCCCCCCCC(=O)CC1
Canonical SMILES CC1CCCCCCCCCCCC(=O)CC1

Introduction

Chemical Structure and Identity

Cyclopentadecanone, 4-methyl- is an organic compound with the molecular formula C16H30O. It belongs to the family of macrocyclic ketones, specifically featuring a 15-membered ring with a methyl group substitution at the 4-position and a ketone functional group . Structurally, it is related to muscone (3-methylcyclopentadecanone), a natural musk fragrance, though the position of the methyl group creates distinct chemical and biological properties.

Structural Identifiers

The chemical structure of Cyclopentadecanone, 4-methyl- can be represented through several chemical notation systems:

  • Molecular Formula: C16H30O

  • SMILES: CC1CCCCCCCCCCCC(=O)CC1

  • InChI: InChI=1S/C16H30O/c1-15-11-9-7-5-3-2-4-6-8-10-12-16(17)14-13-15/h15H,2-14H2,1H3

  • InChIKey: UZPGQSNVEPBXNO-UHFFFAOYSA-N

  • Alternative Name: 4-methylcyclopentadecan-1-one

The compound features a large ring structure with 15 carbon atoms in the main ring, a methyl branch at position 4, and a carbonyl group that provides the ketone functionality. This unique structural arrangement contributes to its physical properties and biological activities.

Physical and Spectroscopic Properties

Mass Spectrometry Characteristics

Mass spectrometry provides valuable data for identifying and characterizing Cyclopentadecanone, 4-methyl-. The predicted collision cross section (CCS) values for various adducts of the compound are presented in Table 1, offering critical parameters for analytical identification.

Table 1: Predicted Collision Cross Section Data for Cyclopentadecanone, 4-methyl-

Adductm/zPredicted CCS (Ų)
[M+H]⁺239.23694159.4
[M+Na]⁺261.21888168.4
[M+NH4]⁺256.26348167.3
[M+K]⁺277.19282160.8
[M-H]⁻237.22238163.1
[M+Na-2H]⁻259.20433164.4
[M]⁺238.22911161.2
[M]⁻238.23021161.2

These collision cross section values are essential for analytical work involving ion mobility spectrometry coupled with mass spectrometry, providing fingerprint characteristics for accurate compound identification .

Therapeutic Applications

One of the most significant aspects of Cyclopentadecanone, 4-methyl- is its documented therapeutic potential across multiple medical conditions.

Medical Applications and Dosage

According to patent literature (CN1232246C), Cyclopentadecanone, 4-methyl- has been investigated for several medicinal applications, with specific effective dosage ranges established for each condition, as summarized in Table 2 .

Table 2: Therapeutic Applications and Dosage Ranges of Cyclopentadecanone, 4-methyl-

Medical ConditionEffective Dose Range (mg/kg)
Insomnia0.25 - 25
Acute Myocardial Ischemia3 - 6
Analgesic Applications2.5 - 25

The compound is referred to as "4-muscone" in some parts of the patent literature, suggesting potential structural and functional similarities to natural muscone, which has been traditionally used in Chinese medicine .

Analytical Methods for Characterization

Several analytical techniques can be employed for the identification and quantification of Cyclopentadecanone, 4-methyl- in various matrices.

Chromatographic and Spectroscopic Methods

Based on information from the synthesis of related compounds, typical analytical approaches include:

  • Gas chromatography (GC) for monitoring reaction progress and purity assessment

  • Thin-layer chromatography (TLC) for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry coupled with liquid or gas chromatography for sensitive detection and quantification

The collision cross section data presented in Table 1 suggests that ion mobility spectrometry-mass spectrometry would be particularly valuable for the identification of this compound in complex matrices .

Future Research Directions

  • Detailed studies on pharmacokinetics and pharmacodynamics

  • Comprehensive toxicological profile

  • Structure-activity relationship studies comparing different positions of the methyl group on the cyclopentadecanone ring

  • Development of optimized pharmaceutical formulations

  • Clinical trials to validate therapeutic efficacy and safety

  • Exploration of additional therapeutic applications

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